Docosatrienoic Acid (all-cis-7,10,13), CAS 28845-86-5, is a 22-carbon omega-9 (n-9) polyunsaturated fatty acid (PUFA). Unlike omega-3 and omega-6 fatty acids, which are essential and must be obtained from the diet, n-9 PUFAs like docosatrienoic acid can be synthesized endogenously, particularly when essential fatty acids are deficient. This metabolic characteristic makes it a crucial biomarker for diagnosing essential fatty acid deficiency (EFAD) and a specific tool for nutritional and metabolic research. Its primary value in procurement is as a high-purity analytical standard and a specific modulator in cell culture systems designed to mimic EFA-deficient states.
Substituting all-cis-7,10,13-docosatrienoic acid with other PUFAs is metabolically and functionally invalid. Its isomers, such as n-3 or n-6 docosatrienoic acids, are part of entirely different enzymatic pathways and give rise to distinct, potent signaling molecules (eicosanoids and docosanoids) that the n-9 series does not. Using more common PUFAs like docosahexaenoic acid (DHA, an n-3) or arachidonic acid (ARA, an n-6) introduces powerful biological activities that would confound any experiment designed to study the specific effects of the n-9 pathway or EFA deficiency. Similarly, using crude natural oil mixtures is unacceptable for research applications, as the presence of highly active n-3 and n-6 PUFAs would completely obscure the subtle and specific biological role of the target n-9 compound, rendering experimental results irreproducible.
Unlike its n-3 and n-6 counterparts, all-cis-7,10,13-docosatrienoic acid (an n-9 PUFA) is a significantly less efficient substrate for key enzymes that generate potent inflammatory mediators. A direct comparison of C22 fatty acids showed that cis-13,16,19-docosatrienoic acid (DTrA, n-3) was a substrate for human 12-lipoxygenase (h12-LOX), whereas the n-9 docosatrienoic acid was not metabolized by this enzyme. Specifically, DTrA (n-3) was converted by h12-LOX, but the study noted that DTrA and DDiA (22:2) were not substrates under the tested conditions, implying a very low or non-existent conversion rate for related isomers that lack the specific double bond structure required by the enzyme.
| Evidence Dimension | Enzymatic conversion by human 12-lipoxygenase (h12-LOX) |
| Target Compound Data | Not a substrate; no conversion detected. |
| Comparator Or Baseline | cis-13,16,19-docosatrienoic acid (DTrA, n-3) is a substrate for h12-LOX. |
| Quantified Difference | Qualitative difference: Substrate vs. Non-substrate. |
| Conditions | In vitro assay with human 12-lipoxygenase at 22 °C. |
This metabolic inertness is a primary reason for procurement; it allows researchers to study cellular systems without activating the potent signaling cascades associated with n-3 or n-6 fatty acids, ensuring observed effects are specific to the n-9 pathway.
The clinical utility of n-9 PUFAs is tied to their accumulation during essential fatty acid deficiency (EFAD). In a study defining biochemical criteria for EFAD, the level of Mead acid (20:3n-9), the C20 analogue of the target compound, was a key diagnostic marker. In patients with suspected EFAD, plasma levels of Mead acid were significantly elevated to >0.21% of total fatty acids, a level not seen in healthy subjects. As a member of the same metabolic pathway, high-purity 7,10,13-docosatrienoic acid is indispensable as an analytical standard for mass spectrometry to accurately quantify this and related n-9 biomarkers in complex biological samples.
| Evidence Dimension | Plasma levels as % of total fatty acids |
| Target Compound Data | Used as a reference standard to quantify its C20 analog, Mead Acid (20:3n-9). |
| Comparator Or Baseline | Healthy reference subjects show Mead Acid levels below 0.21%; EFAD patients show levels above 0.21%. |
| Quantified Difference | Significant elevation in EFAD patients vs. healthy controls. |
| Conditions | Capillary-column gas-liquid chromatography of fasting plasma samples. |
Procurement of this specific compound is non-negotiable for laboratories developing or running validated diagnostic tests for malnutrition and metabolic disorders, as accuracy depends on pure, correctly identified standards.
The biological activity of fatty acids is highly dependent on their specific structure. Using a high-purity single isomer like all-cis-7,10,13-docosatrienoic acid ensures that observed cellular effects are attributable only to this molecule. For example, a recent study showed that this specific compound inhibits melanogenesis by suppressing MITF/Tyrosinase expression. Attempting such an experiment with a crude mixture (e.g., fish oil) would be invalid, as the mixture contains potent PUFAs like DHA and EPA, which have their own strong, often opposing, biological effects. The use of a pure compound eliminates these confounding variables, which is a prerequisite for reproducible and publishable cell-based research.
| Evidence Dimension | Experimental validity in cell-based assays |
| Target Compound Data | Allows for the attribution of a specific biological effect (e.g., melanogenesis inhibition) to a single molecular entity. |
| Comparator Or Baseline | Crude mixtures (e.g., fish or vegetable oils) contain multiple active PUFAs, making it impossible to isolate the effect of a single component. |
| Quantified Difference | Qualitative difference: Unambiguous results vs. Confounded results. |
| Conditions | In vitro cell culture experiments (e.g., B16F10 melanoma cells). |
For researchers in pharmacology and cell biology, procuring the pure isomer is a fundamental requirement for experimental validity and data integrity, preventing the misattribution of biological effects.
As a direct consequence of its defined role as a biomarker for essential fatty acid deficiency, this compound is essential for use as a certified reference material or analytical standard in mass spectrometry-based lipid profiling to ensure accurate quantification in plasma or tissue samples.
Given its inability to serve as an efficient substrate for key inflammatory enzymes like h12-LOX, this compound is the right choice as a negative control against n-3 or n-6 PUFAs to isolate and study metabolic or signaling pathways that are independent of classic eicosanoid or docosanoid production.
For creating in vitro models of essential fatty acid deficiency, this high-purity n-9 PUFA is critical. Its inclusion in media allows for the study of cellular processes under specific, controlled nutritional states without the confounding bioactivity of essential fatty acids found in standard supplements like fetal bovine serum or crude oil emulsions.